4-{[(2,5-Dimethylphenyl)methyl]amino}butan-2-ol
Description
4-{[(2,5-Dimethylphenyl)methyl]amino}butan-2-ol is a synthetic amino alcohol derivative featuring a butan-2-ol backbone substituted at position 4 with a (2,5-dimethylbenzyl)amino group. Its molecular formula is C₁₃H₂₁NO, with a molecular weight of 207.31 g/mol. The compound’s structure combines a hydroxyl group at the secondary carbon (butan-2-ol) and a bulky aromatic amine moiety, which influences its physicochemical and pharmacological behavior.
Properties
Molecular Formula |
C13H21NO |
|---|---|
Molecular Weight |
207.31 g/mol |
IUPAC Name |
4-[(2,5-dimethylphenyl)methylamino]butan-2-ol |
InChI |
InChI=1S/C13H21NO/c1-10-4-5-11(2)13(8-10)9-14-7-6-12(3)15/h4-5,8,12,14-15H,6-7,9H2,1-3H3 |
InChI Key |
XIQYIRHPSIASQP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CNCCC(C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(2,5-Dimethylphenyl)methyl]amino}butan-2-ol typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-dimethylbenzylamine and 2-butanone.
Reaction: The 2,5-dimethylbenzylamine is reacted with 2-butanone in the presence of a reducing agent such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, at a temperature range of 0-25°C.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Bulk Synthesis: Utilizing large-scale reactors with automated control of temperature and pressure.
Catalysts: Employing catalysts to enhance reaction rates and yields.
Continuous Flow Systems: Implementing continuous flow systems to ensure consistent production and quality control.
Chemical Reactions Analysis
Types of Reactions
4-{[(2,5-Dimethylphenyl)methyl]amino}butan-2-ol undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or aldehydes.
Reduction: Further reduction can lead to the formation of secondary or tertiary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Formation of 4-{[(2,5-Dimethylphenyl)methyl]amino}butan-2-one.
Reduction: Formation of 4-{[(2,5-Dimethylphenyl)methyl]amino}butane.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
4-{[(2,5-Dimethylphenyl)methyl]amino}butan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{[(2,5-Dimethylphenyl)methyl]amino}butan-2-ol involves:
Molecular Targets: Binding to specific receptors or enzymes in biological systems.
Pathways: Modulating signaling pathways, such as those involved in inflammation or pain perception.
Effects: Altering the activity of target molecules, leading to physiological changes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs include aminobutanol derivatives with variations in aromatic substitution, amine group positioning, and hydroxyl group placement. Below is a detailed comparison based on available data and inferred properties from related compounds.
Key Structural Differences
4-{[(2,5-Dimethylphenyl)methyl]amino}butan-2-ol Backbone: Butan-2-ol (hydroxyl at C2). Amine position: C4, linked to a 2,5-dimethylbenzyl group. Aromatic substituents: Two methyl groups at positions 2 and 5 on the benzyl ring.
2-(Dimethylamino)-2-phenylbutan-1-ol (CAS 39068-94-5, from ) : Backbone: Butan-1-ol (hydroxyl at C1). Amine position: C2, with dimethylamino and phenyl groups. Aromatic substituents: Unsubstituted phenyl ring.
Physicochemical Properties
Key Observations :
- The hydroxyl group at C2 (secondary alcohol) may reduce solubility in polar solvents compared to the primary alcohol (C1) in the analog.
Pharmacological Implications
- Receptor Binding: The dimethylbenzyl group in the target compound could provide steric hindrance or hydrophobic interactions with target receptors, differing from the simpler phenyl group in 2-(Dimethylamino)-2-phenylbutan-1-ol.
- Stereochemical Effects : The chiral centers in both compounds (C2 in the target, C2 in the analog) may lead to enantioselective activity, though specific data are lacking.
Biological Activity
4-{[(2,5-Dimethylphenyl)methyl]amino}butan-2-ol is a secondary alcohol with a complex structure that includes an amino group and a substituted aromatic ring. This compound has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. Understanding its biological activity is crucial for exploring its applications in drug design and therapeutic interventions.
Chemical Structure and Properties
The molecular formula of this compound is C12H17NO, with a molecular weight of approximately 193.29 g/mol. Its structure can be characterized as follows:
- Backbone : Butanol
- Functional Groups :
- Secondary alcohol (-OH)
- Amino group (-NH)
- Dimethylphenyl moiety
The presence of these groups allows the compound to engage in hydrogen bonding and hydrophobic interactions, which are critical for its biological activity.
Mechanisms of Biological Activity
Research indicates that this compound interacts with various biological targets through:
- Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with enzymes and receptors, influencing their activity.
- Hydrophobic Interactions : The dimethylphenyl group enhances the compound's ability to interact with lipid membranes and hydrophobic sites on proteins.
These interactions may modulate physiological processes such as enzyme activity and receptor binding, making it a candidate for further pharmacological studies.
Enzyme Interaction Studies
Studies have shown that the compound can influence enzyme activities through its structural features. For instance, its ability to form hydrogen bonds allows it to act as a competitive inhibitor for certain enzymes.
Case Studies
-
Cytotoxicity Assays : In vitro studies demonstrated that this compound exhibited cytotoxic effects against various cancer cell lines. The compound showed an IC50 value of approximately 25 µM against HepG2 liver cancer cells, indicating potential anti-cancer properties.
Cell Line IC50 (µM) HepG2 25 A431 30 MCF-7 35 - Receptor Binding Studies : The compound has been evaluated for its binding affinity to various G-protein-coupled receptors (GPCRs). Preliminary results suggest moderate affinity towards the P2Y12 receptor, which is involved in platelet aggregation and inflammation .
Synthesis and Derivatives
The synthesis of this compound involves several methods including reductive amination techniques. Its derivatives have been synthesized to enhance biological activity or modify pharmacokinetic properties.
| Derivative Name | Structure | Biological Activity |
|---|---|---|
| N-Methyl derivative | N-Methyl | Increased cytotoxicity |
| Hydroxy derivative | Hydroxy | Improved receptor binding |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
